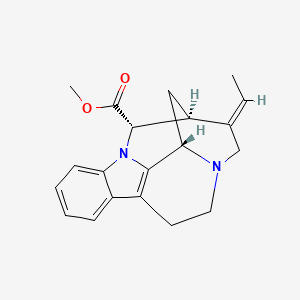
Pleiocarpamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pleiocarpamine is a monoterpenoid indole alkaloid.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
Pleiocarpamine and related alkaloids like pleiocarpine have shown promising potential in Alzheimer's disease research. A study highlighted their anti-cholinergic action, revealing that this compound could be a better inhibitor of acetylcholinesterase than some commonly used drugs, suggesting its potential as a therapeutic molecule for neurological disorders such as Alzheimer's (Naaz et al., 2013).
Antimalarial Activity
Research on this compound has also extended into the field of antimalarial activity. A study demonstrated that this compound, isolated from Pleiocarpa mutica, was moderately active against Plasmodium berghei in mice, providing support for its use in traditional medicine for fever and malaria treatment (Addae-Kyereme et al., 2001).
Phytochemistry and Pharmacology
The Pleiocarpa genus, to which this compound belongs, has been studied for its rich sources of phytochemicals, useful in treating various ailments including gastrointestinal issues, fever, malaria, pain, diabetes, and cancer. The chemical profile of this genus is largely limited to alkaloids and triterpenoids, with indole alkaloids like this compound being considered important taxonomical markers (Omoyeni et al., 2017).
Synthetic Chemistry
This compound has been the focus of various synthetic chemistry studies. For instance, the total syntheses of this compound and related alkaloids have been achieved, highlighting the chemical complexity and potential applications of these compounds in further pharmacological studies (Sato et al., 2019).
Cancer Chemopreventive Properties
Studies have also indicated the potential of this compound in cancer chemoprevention. Various compounds including this compound have been isolated from different plant species and tested for their cancer chemopreventive properties, showing promising results (Ndongo et al., 2018).
Antiepileptic Potential
This compound has been identified for its anti-seizure activity, providing preliminary evidence supporting the traditional use of certain medicinal plants in epilepsy treatment. This suggests this compound as a promising scaffold for new anti-seizure therapeutic compounds (Chipiti et al., 2021).
Eigenschaften
CAS-Nummer |
6393-66-4 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1 |
InChI-Schlüssel |
NTMOAQDHNZYZMZ-QWCNWJGKSA-N |
Isomerische SMILES |
C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1[C@H](N4C5=CC=CC=C35)C(=O)OC |
SMILES |
CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |
Kanonische SMILES |
CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |
Andere CAS-Nummern |
6393-66-4 |
Synonyme |
pleiocarpamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



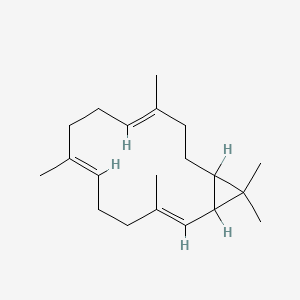
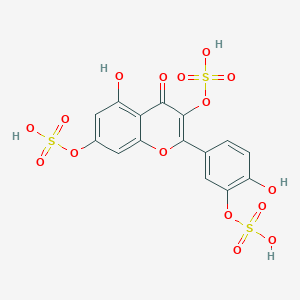
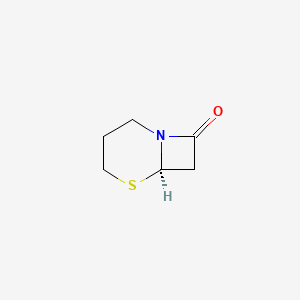
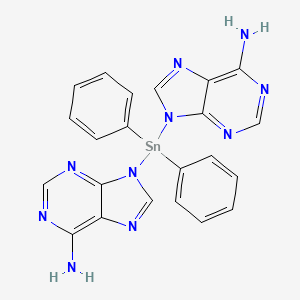
![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)
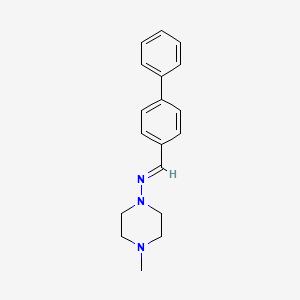
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B1241636.png)
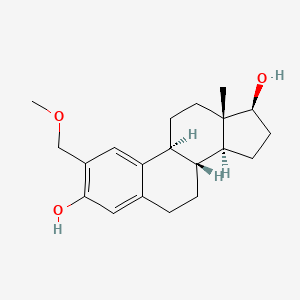
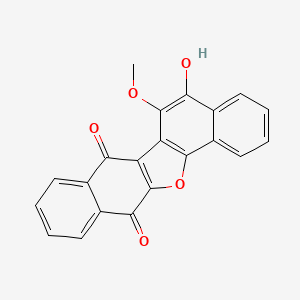
![(2R,3R,4R)-4-hydroxy-2-[(Z)-8-hydroxy-7-oxooct-2-enyl]-3-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1241639.png)
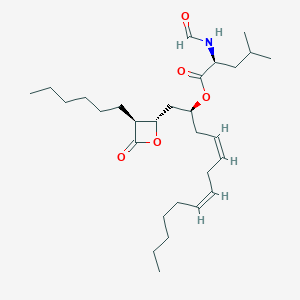
![N,N'-Bis[3-(ethylamino)propyl]-1,4-cyclohexanediamine](/img/structure/B1241642.png)
![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)
![[(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl] furan-2-carboxylate](/img/structure/B1241644.png)